molecular formula C20H37N5O8 B1252866 2'-N-Formylsisomycin CAS No. 76647-54-6

2'-N-Formylsisomycin

Cat. No.: B1252866
CAS No.: 76647-54-6
M. Wt: 475.5 g/mol
InChI Key: CEKWVQNWPXXMIU-QFPUGEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-N-Formylsisomycin is a complex organic compound with multiple functional groups, including amino, hydroxyl, and formamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'-N-Formylsisomycin typically involves multi-step organic synthesis. The process may start with the preparation of the core pyran ring, followed by the introduction of the cyclohexyl and oxan groups through various coupling reactions. Amino groups are introduced using amination reactions, and the formamide group is added through formylation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2'-N-Formylsisomycin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the formamide group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2'-N-Formylsisomycin can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of amino and hydroxyl groups suggests that it could interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its structure suggests that it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and functional groups make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 2'-N-Formylsisomycin depends on its interaction with molecular targets. The amino groups may form hydrogen bonds with proteins, while the hydroxyl groups could participate in enzymatic reactions. The formamide group may interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide
  • N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]propionamide

Uniqueness

The uniqueness of 2'-N-Formylsisomycin lies in its specific arrangement of functional groups and stereochemistry. This unique structure may confer specific biological or chemical properties that distinguish it from similar compounds.

Properties

CAS No.

76647-54-6

Molecular Formula

C20H37N5O8

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide

InChI

InChI=1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1

InChI Key

CEKWVQNWPXXMIU-QFPUGEGSSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)NC=O)N)N)O

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O

Synonyms

2'-N-formylsisomycin
G 367 S1
G-367 S(1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-N-Formylsisomycin
Reactant of Route 2
2'-N-Formylsisomycin
Reactant of Route 3
2'-N-Formylsisomycin
Reactant of Route 4
2'-N-Formylsisomycin
Reactant of Route 5
2'-N-Formylsisomycin
Reactant of Route 6
2'-N-Formylsisomycin

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